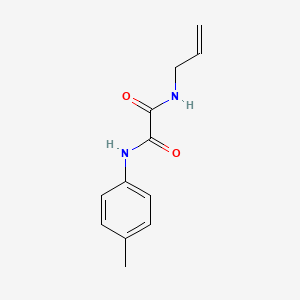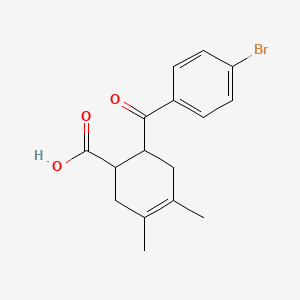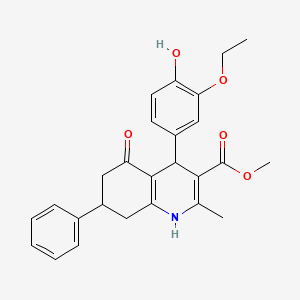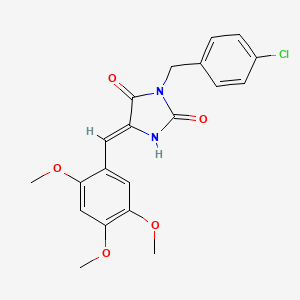
N~2~-(4-methylphenyl)-N~1~-(1-phenylethyl)-N~2~-(phenylsulfonyl)glycinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N~2~-(4-methylphenyl)-N~1~-(1-phenylethyl)-N~2~-(phenylsulfonyl)glycinamide is a chemical compound used in scientific research. It is commonly referred to as "compound X" in research literature. This compound is synthesized using a specific method and has various biochemical and physiological effects.
Wissenschaftliche Forschungsanwendungen
N~2~-(4-methylphenyl)-N~1~-(1-phenylethyl)-N~2~-(phenylsulfonyl)glycinamide has various scientific research applications. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. It has also been shown to have anti-inflammatory and analgesic effects. Additionally, it has been used in studies investigating the role of specific proteins in cellular signaling pathways. The compound is a useful tool for researchers studying the molecular mechanisms underlying various diseases and physiological processes.
Wirkmechanismus
The mechanism of action of N~2~-(4-methylphenyl)-N~1~-(1-phenylethyl)-N~2~-(phenylsulfonyl)glycinamide is not fully understood. However, it is known to inhibit the activity of specific enzymes involved in cellular signaling pathways. This inhibition leads to downstream effects on cellular processes such as cell growth, inflammation, and pain perception. The compound has been shown to have selective inhibitory effects, meaning it targets specific enzymes without affecting others. This selectivity makes it a valuable tool for researchers studying specific proteins and pathways.
Biochemical and Physiological Effects:
N~2~-(4-methylphenyl)-N~1~-(1-phenylethyl)-N~2~-(phenylsulfonyl)glycinamide has various biochemical and physiological effects. It has been shown to inhibit the activity of specific enzymes involved in cancer cell growth, inflammation, and pain perception. Additionally, it has been shown to have anti-angiogenic effects, meaning it inhibits the formation of blood vessels that supply tumors with nutrients. The compound has also been shown to have neuroprotective effects, meaning it protects neurons from damage. These effects make it a promising compound for the development of novel therapeutics for various diseases.
Vorteile Und Einschränkungen Für Laborexperimente
N~2~-(4-methylphenyl)-N~1~-(1-phenylethyl)-N~2~-(phenylsulfonyl)glycinamide has several advantages for lab experiments. Its selectivity for specific enzymes allows researchers to study the effects of inhibiting those enzymes without affecting others. Additionally, its anti-inflammatory and analgesic effects make it a useful tool for studying pain and inflammation. However, the compound has limitations as well. Its mechanism of action is not fully understood, which makes it difficult to predict its effects on cellular processes. Additionally, the compound has limited solubility in water, which can make it challenging to work with in some experiments.
Zukünftige Richtungen
There are many future directions for research involving N~2~-(4-methylphenyl)-N~1~-(1-phenylethyl)-N~2~-(phenylsulfonyl)glycinamide. One potential direction is the development of novel therapeutics for cancer and inflammation. The compound's selectivity and anti-angiogenic effects make it a promising candidate for further development. Another potential direction is the study of its neuroprotective effects. The compound's ability to protect neurons from damage could have implications for the treatment of neurodegenerative diseases. Additionally, further research is needed to fully understand the compound's mechanism of action and its effects on cellular processes.
Synthesemethoden
The synthesis of N~2~-(4-methylphenyl)-N~1~-(1-phenylethyl)-N~2~-(phenylsulfonyl)glycinamide involves a series of chemical reactions. The starting material for the synthesis is 4-methylbenzaldehyde, which is reacted with phenylacetic acid in the presence of a catalyst to form 4-methylphenyl-1-phenylethanol. This intermediate is then reacted with p-toluenesulfonyl chloride to form N~2~-(4-methylphenyl)-N~1~-(1-phenylethyl)p-toluenesulfonamide. Finally, this compound is reacted with glycine to form N~2~-(4-methylphenyl)-N~1~-(1-phenylethyl)-N~2~-(phenylsulfonyl)glycinamide. The synthesis method has been optimized to produce high yields of the compound with high purity.
Eigenschaften
IUPAC Name |
2-[N-(benzenesulfonyl)-4-methylanilino]-N-(1-phenylethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O3S/c1-18-13-15-21(16-14-18)25(29(27,28)22-11-7-4-8-12-22)17-23(26)24-19(2)20-9-5-3-6-10-20/h3-16,19H,17H2,1-2H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQOWLRMFPKXLRQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N(CC(=O)NC(C)C2=CC=CC=C2)S(=O)(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[N-(benzenesulfonyl)-4-methylanilino]-N-(1-phenylethyl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7-{(3-fluorophenyl)[(6-methyl-2-pyridinyl)amino]methyl}-2-methyl-8-quinolinol](/img/structure/B5184379.png)
![N-[4-(benzoylamino)-2-chloro-5-methoxyphenyl]-2-methylbenzamide](/img/structure/B5184402.png)
![3-chloro-N-[4-(5,7-dichloro-1,3-benzoxazol-2-yl)phenyl]-4-methoxybenzamide](/img/structure/B5184414.png)


![8-[4-(2-chlorophenyl)-1-piperazinyl]-6-methyl[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B5184449.png)

![N-[3-(3,5-dimethyl-4-isoxazolyl)propyl]-6-(4-methoxy-1-piperidinyl)nicotinamide](/img/structure/B5184466.png)
![2,2,2-trifluoro-N-[2-methyl-1-(trifluoroacetyl)-1,2,3,4-tetrahydro-4-quinolinyl]-N-phenylacetamide](/img/structure/B5184472.png)
![N-({[4-(acetylamino)phenyl]amino}carbonothioyl)-2-bromobenzamide](/img/structure/B5184479.png)

![4-chloro-N-(2,3-dichlorophenyl)-3-{[(3,4-dimethylphenyl)amino]sulfonyl}benzamide](/img/structure/B5184498.png)
![4-bromo-N-[1-(3,4-dimethoxyphenyl)ethyl]benzamide](/img/structure/B5184500.png)